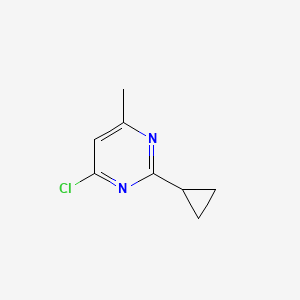

4-Chloro-2-cyclopropyl-6-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c1-5-4-7(9)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLILYTYYFLBNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-cyclopropyl-6-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-cyclopropyl-6-methylpyrimidine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, including its molecular weight, and provide a detailed exploration of its synthesis, purification, and analytical characterization. Furthermore, this guide will illuminate the pivotal role of this compound as a versatile intermediate in the development of novel therapeutic agents, with a particular focus on its application in the synthesis of kinase inhibitors.

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the design and discovery of new drugs, owing to its presence in a vast array of biologically active molecules. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This compound has emerged as a particularly valuable intermediate. The chloro-substituent at the 4-position serves as a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities. Concurrently, the cyclopropyl group at the 2-position often enhances metabolic stability and binding affinity, making it a desirable feature in drug candidates.[1] This guide aims to be an essential resource for researchers leveraging this potent chemical entity in their drug discovery endeavors.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use and handling.

| Property | Value | Source |

| Molecular Weight | 168.62 g/mol | [2] |

| Molecular Formula | C₈H₉ClN₂ | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 7043-11-0 | [2] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |

Safety Profile: this compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

GHS Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, which involves the initial construction of the pyrimidin-4-ol ring followed by a chlorination reaction.

Step 1: Synthesis of the Precursor, 2-Cyclopropyl-6-methylpyrimidin-4-ol

The pyrimidine ring is constructed via a condensation reaction between a β-dicarbonyl compound and a source of the amidine functionality. In this case, 1-cyclopropylbutane-1,3-dione is reacted with guanidine carbonate.

Reaction Scheme:

Caption: Synthesis of the pyrimidin-4-ol precursor.

Experimental Protocol:

-

To a stirred mixture of 1-cyclopropyl-butane-1,3-dione (1.0 eq) in water, add guanidine carbonate (1.5 eq).[3]

-

Heat the reaction mixture to 95 °C and maintain stirring for 5 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture by evaporation.

-

Cool the aqueous concentrate and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).[3]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-cyclopropyl-6-methylpyrimidine.[3]

-

The crude amino-pyrimidine can then be hydrolyzed under acidic conditions to afford 2-cyclopropyl-6-methylpyrimidin-4-ol. While a direct synthesis of the hydroxypyrimidine is plausible, the amino-pyrimidine route is well-documented for similar structures.

Step 2: Chlorination of 2-Cyclopropyl-6-methylpyrimidin-4-ol

The hydroxyl group of the pyrimidin-4-ol is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Reaction Scheme:

Caption: Chlorination of the pyrimidin-4-ol precursor.

Experimental Protocol:

-

In a fume hood, carefully add 2-cyclopropyl-6-methylpyrimidin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq). The reaction can also be performed in the presence of a high-boiling point solvent and a base like N,N-diethylaniline.[4]

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully evaporate the excess POCl₃ under reduced pressure.[4]

-

Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.

-

Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide, until a basic pH is achieved.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

Purification and Analytical Characterization

Purification of the crude this compound is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be employed for further purification.

Analytical Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the methyl protons, the pyrimidine ring proton, and the cyclopropyl protons.

-

¹³C NMR: The spectrum will display distinct resonances for each carbon atom in the molecule.[5]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Applications in Drug Discovery: A Versatile Intermediate

This compound is a valuable building block for the synthesis of a variety of biologically active compounds, particularly in the realm of kinase inhibitors.

Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[6] Consequently, CDK inhibitors are a major focus of cancer drug discovery. The 4-chloro position of the pyrimidine is readily displaced by amines, allowing for the introduction of various side chains to explore the structure-activity relationship (SAR) and optimize potency and selectivity. For instance, this intermediate is used in the synthesis of novel 2,4-diaminopyrimidine derivatives that have shown potent inhibitory activity against CDK7.[7]

Illustrative Synthetic Pathway:

Caption: General scheme for the synthesis of CDK inhibitors.

Potential in the Synthesis of Antiplatelet Agents

While not a direct precursor in the most common synthetic routes, the structural motifs present in this compound are found in important antiplatelet drugs like Ticagrelor.[1][8] This highlights the potential for this intermediate to be used in the synthesis of analogues and novel derivatives in the field of cardiovascular medicine. The pyrimidine core is a key pharmacophore, and the cyclopropyl group contributes to the desired biological activity.

Conclusion

This compound is a high-value intermediate for researchers in drug discovery and development. Its straightforward synthesis, coupled with the reactive nature of the chloro substituent, provides a versatile platform for the creation of diverse chemical libraries. As demonstrated by its application in the synthesis of potent CDK inhibitors, this compound will likely continue to play a significant role in the quest for new and effective therapeutics. This guide provides the foundational knowledge for the synthesis, handling, and strategic application of this important chemical building block.

References

- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central.

- How should I proceed in Chlorination using POCl3?.

- Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antipl

- Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.

- SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry.

- Synthesis of Production of 2-amino-4-cyclopropyl-6-methylpyrimidine (intermedi

- Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry.

- 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum. ChemicalBook.

- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)

- Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities.

- SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES.

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing.

- Process for the preparation of ticagrelor.

- Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evalu

- 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2.

- An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed form

- 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the...

- The Synthesis of Cyclopropyl-Fused Tetrahydrofurans

- Novel processes for the synthesis of cyclopropyl compounds.

- Selective inhibition of CDK4/6: A safe and effective str

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

- The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry.

- This compound | C8H9ClN2 | CID 43557492. PubChem.

- POCl3 for Alcohol Conversion to Chlorides. YouTube.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. This compound | C8H9ClN2 | CID 43557492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-cyclopropyl-6-methylpyrimidine

This guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-2-cyclopropyl-6-methylpyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior. This document is structured to provide not just the data, but also the underlying scientific reasoning for the observed and predicted spectral features, reflecting a field-proven approach to molecular characterization.

While experimental spectra for this specific compound are not widely available in the public domain, this guide leverages high-quality predicted spectroscopic data, interpreted through the lens of extensive experience with similar molecular scaffolds. This approach provides a robust framework for researchers who may be synthesizing or working with this compound and its derivatives.

Molecular Structure and Physicochemical Properties

This compound possesses a substituted pyrimidine core, a key scaffold in many biologically active molecules. Its structure combines a reactive chloropyrimidine moiety with aliphatic cyclopropyl and methyl groups, leading to a unique set of spectroscopic signatures.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂ | PubChem[1] |

| Molecular Weight | 168.62 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 7043-11-0 | PubChem[1] |

| SMILES | CC1=CC(=NC(=N1)C2CC2)Cl | PubChem[1] |

| InChIKey | RLILYTYYFLBNJR-UHFFFAOYSA-N | PubChem[1] |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern for the molecular ion peak.

Predicted Mass Spectrometry Data

The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule. These predictions are crucial for identifying the compound in complex mixtures and for confirming its molecular weight.

| Adduct | m/z |

| [M]+ | 168.04488 |

| [M+H]⁺ | 169.05271 |

| [M+Na]⁺ | 191.03465 |

| [M+K]⁺ | 207.00859 |

| [M-H]⁻ | 167.03815 |

| Data sourced from PubChem's predicted spectra.[2] |

Interpretation and Fragmentation Pathway

The molecular ion peak ([M]⁺) is expected at m/z ≈ 168, with a corresponding [M+2]⁺ peak at m/z ≈ 170 with about one-third the intensity, confirming the presence of a single chlorine atom. Under typical electron ionization (EI) conditions, the molecule is expected to fragment in a predictable manner. The cyclopropyl group is a common site of fragmentation.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use a high-resolution mass spectrometer equipped with an ESI source. Set the instrument to positive ion mode to detect protonated species like [M+H]⁺.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Analysis: Look for the [M+H]⁺ peak at m/z 169.05 and the [M+2+H]⁺ peak at m/z 171.05 to confirm the molecular weight and the presence of chlorine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR spectroscopy provides detailed information about the chemical environment and connectivity of protons in a molecule. The predicted spectrum of this compound shows distinct signals for the methyl, cyclopropyl, and pyrimidine ring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.00 | s | 1H | H-5 (pyrimidine) |

| ~2.50 | s | 3H | -CH₃ |

| ~2.20 | m | 1H | H-cyclopropyl (CH) |

| ~1.10 | m | 4H | -CH₂- (cyclopropyl) |

Note: These are predicted values. Actual chemical shifts may vary depending on experimental conditions.

Interpretation

-

Pyrimidine Proton (H-5): The lone proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region, significantly downfield due to the deshielding effect of the electronegative nitrogen atoms and the chlorine atom.

-

Methyl Protons: The methyl group protons will also appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift around 2.50 ppm is characteristic of a methyl group attached to an aromatic ring.

-

Cyclopropyl Protons: The cyclopropyl protons will exhibit more complex signals due to restricted bond rotation and diastereotopicity. The methine proton (CH) is expected to be a multiplet further downfield than the methylene protons (-CH₂-), which themselves will likely appear as two overlapping multiplets.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-2 (pyrimidine) |

| ~168 | C-4 (pyrimidine) |

| ~165 | C-6 (pyrimidine) |

| ~115 | C-5 (pyrimidine) |

| ~24 | -CH₃ |

| ~18 | CH (cyclopropyl) |

| ~12 | -CH₂- (cyclopropyl) |

Note: These are predicted values. Actual chemical shifts may vary.[3]

Interpretation

The carbon atoms of the pyrimidine ring are the most downfield, with the carbons directly attached to nitrogen and chlorine (C-2, C-4, C-6) being the most deshielded. The C-5 carbon, bonded to a proton, will be significantly more upfield. The aliphatic carbons of the methyl and cyclopropyl groups will appear at the high-field end of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in ~0.7 mL of deuterated solvent) due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[4] A spectral width of 0 to 200 ppm is generally sufficient.[4]

-

Processing: Process the data similarly to the ¹H spectrum to obtain the final ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3150 | C-H stretch | Aromatic (pyrimidine ring) |

| ~2850-3000 | C-H stretch | Aliphatic (methyl, cyclopropyl) |

| ~1550-1600 | C=N, C=C stretch | Pyrimidine ring |

| ~1400-1480 | C-H bend | Methyl, cyclopropyl |

| ~1000-1200 | C-Cl stretch | Chloroalkane |

| These predictions are based on typical frequency ranges for the respective functional groups.[5] |

Interpretation

The IR spectrum will be characterized by C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic proton and just below 3000 cm⁻¹ for the aliphatic protons. The characteristic ring stretching vibrations of the pyrimidine core will appear in the 1550-1600 cm⁻¹ region. A key feature to look for would be the C-Cl stretching vibration, which is expected in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Conclusion

The combined analysis of mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. This guide, based on predicted data and expert interpretation, offers a solid foundation for researchers to identify and characterize this compound, ensuring the integrity of their scientific investigations. The provided protocols represent standard, validated methods for acquiring high-quality spectroscopic data.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. 6-Chloropyrimidine-2,4-diamine. [Link]

-

PubChem. 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. [Link]

-

PubChemLite. This compound (C8H9ClN2). [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]

Sources

- 1. This compound | C8H9ClN2 | CID 43557492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H9ClN2) [pubchemlite.lcsb.uni.lu]

- 3. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

Mass spectrometry analysis of 4-Chloro-2-cyclopropyl-6-methylpyrimidine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-2-cyclopropyl-6-methylpyrimidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound (C8H9ClN2), a heterocyclic compound of interest in pharmaceutical and agrochemical research. We delve into the core principles of its ionization and fragmentation behavior, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for the characterization and quantification of this and structurally related molecules. We will explore optimal ionization techniques, predict fragmentation pathways, and provide detailed, self-validating experimental protocols for both qualitative and quantitative analysis.

Introduction: The Analytical Imperative for Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, with their versatile scaffold appearing in a vast array of biologically active compounds.[1][2] The analytical characterization of these molecules is paramount for ensuring purity, identifying metabolites, and understanding their pharmacokinetic and pharmacodynamic profiles. This compound, with its unique combination of a halogen, a strained ring, and an alkyl substituent, presents an interesting case for mass spectrometric analysis. Its moderate polarity and thermal stability make it amenable to common liquid chromatography-mass spectrometry (LC-MS) techniques.[3][4]

Mass spectrometry has become an indispensable tool for the structural elucidation of small molecules, offering high sensitivity and the ability to probe molecular structure through fragmentation analysis.[5][6][7] High-resolution mass spectrometry (HRMS) further empowers researchers by providing accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and their metabolites.[8][9][10]

This guide will provide a detailed roadmap for the mass spectrometric analysis of this compound, from sample preparation to advanced data interpretation.

Foundational Chemical Properties

A thorough understanding of the analyte's chemical properties is the foundation of any successful analytical method.

| Property | Value | Source |

| Molecular Formula | C8H9ClN2 | [11] |

| Molecular Weight | 168.62 g/mol | [11] |

| Monoisotopic Mass | 168.0454260 Da | [11] |

| Predicted XlogP | 2.1 | [11] |

The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak. This isotopic signature is a key diagnostic feature for identifying chlorinated compounds.

Strategic Selection of Ionization Source: ESI vs. APCI

The choice of ionization source is critical for achieving optimal sensitivity and generating informative mass spectra. For a molecule like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and ionizable compounds.[12] While our target molecule has a moderate predicted XlogP, the nitrogen atoms in the pyrimidine ring can be protonated, making it amenable to ESI in positive ion mode. ESI typically produces minimal fragmentation, yielding a strong signal for the protonated molecule [M+H]+.

Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is ideal for less polar and thermally stable compounds with molecular weights typically under 1500 Da.[3][4][13] Given the predicted moderate polarity of this compound, APCI is an excellent candidate. It often provides robust ionization for a wider range of compounds than ESI and can be less susceptible to matrix effects.[14]

Recommendation: For initial method development, it is advisable to screen both ESI and APCI sources. APCI may offer superior performance due to the compound's moderate polarity. However, ESI can also be effective, particularly with appropriate mobile phase modifiers that promote protonation.

Deciphering the Mass Spectrum: Predicted Adducts and Isotopic Patterns

In positive ion mode, the most abundant ion is expected to be the protonated molecule, [M+H]+. However, other adducts may also be observed, depending on the mobile phase composition.

| Adduct | Predicted m/z |

| [M+H]+ | 169.05271 |

| [M+Na]+ | 191.03465 |

| [M+NH4]+ | 186.07925 |

| [M+K]+ | 207.00859 |

Data sourced from PubChem predictions.[15]

The presence of the chlorine atom will produce a characteristic isotopic pattern for each of these ions. For example, for the [M+H]+ ion, a peak at m/z 171.04976 (corresponding to the 37Cl isotope) will be observed with an intensity of approximately 32% of the peak at m/z 169.05271 (corresponding to the 35Cl isotope).

Unraveling Fragmentation Pathways: A Mechanistic Approach

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing insights into the connectivity of a molecule by analyzing its fragmentation patterns.[6] The fragmentation of substituted pyrimidines is typically governed by the nature of the substituents on the pyrimidine ring.[1][2][16] The pyrimidine ring itself is relatively stable, often remaining intact in the major fragment ions.[16]

For this compound, we can predict several plausible fragmentation pathways originating from the protonated molecule ([M+H]+ at m/z 169.05).

Proposed Fragmentation Pathways:

-

Loss of HCl: A common fragmentation pathway for chlorinated compounds is the neutral loss of hydrochloric acid. This would result in a fragment ion at m/z 133.05.

-

Loss of Ethylene from the Cyclopropyl Ring: The strained cyclopropyl ring can undergo cleavage, leading to the loss of ethylene (C2H4), resulting in a fragment at m/z 141.06.

-

Loss of a Methyl Radical: Cleavage of the methyl group would lead to the formation of a radical cation at m/z 154.03.

-

Loss of a Chlorine Radical: Homolytic cleavage of the C-Cl bond would result in a fragment ion at m/z 134.06.

The relative abundance of these fragment ions will depend on the collision energy used in the MS/MS experiment.

Experimental Protocols: A Guide to Implementation

The following protocols are designed to be robust and self-validating, providing a solid starting point for method development.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare working standards for calibration curves and quality control samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min for UHPLC.

-

Injection Volume: 1-5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Parameters

-

Ion Source: ESI or APCI (positive ion mode).

-

Capillary Voltage (ESI): 3.5-4.5 kV.

-

Corona Current (APCI): 2-5 µA.

-

Source Temperature: 120-150 °C (ESI), 350-450 °C (APCI).

-

Desolvation Gas Flow: Dependent on the instrument.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[9][10]

-

Scan Range: m/z 50-500.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

-

Precursor Ion: Select the [M+H]+ ion (m/z 169.05) for fragmentation.

-

Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

Product Ion Scan: Acquire a full scan of the fragment ions.

Quantitative Analysis: Method Validation and Application

For quantitative analysis, a robust and validated method is essential.[17][18][19]

Method Validation Parameters

-

Linearity: Establish a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL). A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

-

Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (relative standard deviation, RSD) should be <15%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

-

Matrix Effects: Evaluate the impact of the sample matrix on the ionization of the analyte.

-

Stability: Assess the stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.

Analytical Workflow

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that requires a systematic approach. By carefully selecting the ionization source, optimizing chromatographic and mass spectrometric parameters, and applying a mechanistic understanding of fragmentation, researchers can develop robust and reliable analytical methods. The protocols and insights provided in this guide serve as a comprehensive resource for the qualitative and quantitative analysis of this and other structurally related pyrimidine derivatives, ultimately facilitating advancements in drug discovery and development.

References

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]

-

This compound (C8H9ClN2) - PubChemLite. Available at: [Link]

-

APCI Atmospheric Pressure Chemical Ionization Mass Spectrometry. Available at: [Link]

-

Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - MDPI. Available at: [Link]

-

Spotting Fragmentation Patterns When Using Mass Spectrometry - G-Biosciences. Available at: [Link]

-

This compound | C8H9ClN2 | CID 43557492 - PubChem. Available at: [Link]

-

Mass Spectra of Nucleic Acid Derivatives. Pyrimidines - ACS Publications. Available at: [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. Available at: [Link]

-

Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC - NIH. Available at: [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

-

Atmospheric-pressure chemical ionization - Wikipedia. Available at: [Link]

-

2 Amino 4 chloro 6 methylpyrimidine - mzCloud. Available at: [Link]

-

Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry - ResearchGate. Available at: [Link]

-

Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry - Infoscience. Available at: [Link]

-

Perspective on halogenated organic compounds - PMC - PubMed Central - NIH. Available at: [Link]

-

Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry - LabX. Available at: [Link]

-

The Laurencia Stereochemical Paradox: Chemical Shift Litmus Test, Asymmetric Total Synthesis, and Structural Reassignment of (+). Available at: [Link]

-

Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. Available at: [Link]

-

4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine | C8H8Cl2N2 | CID 54595731 - PubChem. Available at: [Link]

-

Chemistry 4631. Available at: [Link]

-

Assigning the ESI mass spectra of organometallic and coordination compounds - UVIC. Available at: [Link]

-

Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC - NIH. Available at: [Link]

-

High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC. Available at: [Link]

-

Publication: - Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Available at: [Link]

-

Pyrimidine, 4,6-dichloro- - the NIST WebBook. Available at: [Link]

-

14.4 Introduction to Mass Spectrometry | Organic Chemistry - YouTube. Available at: [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. benchchem.com [benchchem.com]

- 3. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 4. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 5. mdpi.com [mdpi.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry [infoscience.epfl.ch]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C8H9ClN2 | CID 43557492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. web.uvic.ca [web.uvic.ca]

- 13. lifesciencestools.com [lifesciencestools.com]

- 14. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]

- 15. PubChemLite - this compound (C8H9ClN2) [pubchemlite.lcsb.uni.lu]

- 16. article.sapub.org [article.sapub.org]

- 17. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 19. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activity of 4-Chloro-2-cyclopropyl-6-methylpyrimidine Derivatives

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its presence in essential biomolecules and its role as a versatile pharmacophore.[1] This guide focuses on a specific, highly functionalized subclass: 4-Chloro-2-cyclopropyl-6-methylpyrimidine and its derivatives. The unique combination of a reactive chlorine atom at the 4-position, a sterically influential cyclopropyl group at the 2-position, and a methyl group at the 6-position creates a chemical entity with significant and diverse biological potential. This document provides a comprehensive overview of the synthesis, mechanisms of action, and applications of these derivatives, with a primary focus on their potent anticancer and kinase inhibitory activities. Further explorations into their antiviral, herbicidal, and antimicrobial properties are also detailed, supported by field-proven experimental protocols and mechanistic insights to empower researchers in their discovery and development efforts.

The this compound Scaffold: A Profile

The core structure, this compound, serves as a critical building block for synthesizing a wide array of biologically active molecules.[2] Its inherent chemical properties are pivotal to its function and versatility.

Chemical Structure and Properties

-

Molecular Formula: C₈H₉ClN₂[3]

-

IUPAC Name: this compound[3]

-

Molecular Weight: 168.62 g/mol [3]

-

Key Features:

-

Pyrimidine Core: A foundational heterocyclic aromatic ring essential for various biological interactions.

-

4-Chloro Group: This is the most reactive site on the ring, acting as a leaving group. It is the primary point for nucleophilic substitution, allowing for the facile introduction of diverse functional groups (amines, ethers, thiols) to generate extensive chemical libraries for structure-activity relationship (SAR) studies. The presence of chlorine can also enhance the anticancer activity of heterocyclic compounds.[4]

-

2-Cyclopropyl Group: This small, rigid, lipophilic ring is crucial for binding to target proteins. It can fit into specific hydrophobic pockets within enzyme active sites, enhancing binding affinity and selectivity. In some derivatives, a cyclopropylamino group has been shown to be critical for antiviral efficacy.[5]

-

6-Methyl Group: This group provides steric bulk and can influence the molecule's orientation within a binding pocket, fine-tuning its interaction with the target.

-

Rationale for Scientific Interest

The scientific pursuit of this scaffold is driven by its proven success as a template for potent modulators of key biological pathways. The ability to systematically modify the structure at the 4-position allows for the optimization of potency, selectivity, and pharmacokinetic properties. This makes the scaffold an ideal starting point for developing novel therapeutic agents and agrochemicals.[2][6]

Synthesis Strategies for Pyrimidine Derivatives

The synthesis of this compound derivatives typically follows a multi-step process that begins with the construction of the core pyrimidine ring, followed by chlorination.

General Synthetic Pathway

A common and effective approach involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine to form a dihydroxypyrimidine intermediate. This intermediate is then subjected to a chlorination reaction, often using powerful reagents like phosphorus oxychloride (POCl₃) or triphosgene, to yield the desired 4-chloro derivative.[7] This chlorinated intermediate is the key precursor for further derivatization.

Synthesis Workflow Diagram

Caption: Generalized synthesis workflow for derivatives.

Experimental Protocol: General Synthesis of the Chlorinated Intermediate

Objective: To synthesize this compound from commercial starting materials. This protocol is a representative amalgamation of standard organo-chemical procedures.[7]

-

Step 1: Synthesis of 2-Cyclopropyl-6-methylpyrimidin-4-ol.

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add cyclopropylamidine hydrochloride followed by ethyl acetoacetate, maintaining a stoichiometric ratio.

-

Heat the mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 4M HCl) to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the pyrimidin-4-ol intermediate.

-

-

Step 2: Chlorination.

-

Caution: This step involves corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a three-necked flask, suspend the dried 2-cyclopropyl-6-methylpyrimidin-4-ol in phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-diethylaniline.[7]

-

Heat the mixture to reflux for 4-6 hours.

-

Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product via column chromatography or recrystallization.

-

Anticancer and Kinase Inhibitory Activity

The most extensively documented biological activity of this class of compounds is their potential as anticancer agents, which is mechanistically linked to the inhibition of critical cell cycle-regulating enzymes.[2]

Mechanism of Action: Targeting the Cell Cycle Engine

Cancer is fundamentally a disease of uncontrolled cell proliferation.[8] The cell cycle is tightly regulated by a family of enzymes called Cyclin-Dependent Kinases (CDKs), which, when activated by their cyclin partners, phosphorylate key substrates to drive the cell from one phase to the next.[9] Another critical enzyme, Protein Kinase CK2, is a constitutively active kinase that promotes cell survival, proliferation, and suppresses apoptosis, and its upregulation is common in many cancers.[10]

Derivatives of this compound have been shown to inhibit both CDKs and CK2.[2] By binding to the ATP-binding site of these kinases, the compounds prevent the phosphorylation of their target substrates. This leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and subsequently induces programmed cell death (apoptosis) in cancer cells.[2]

Signaling Pathway: CDK Inhibition and Apoptosis Induction

Caption: Mechanism of action via kinase inhibition.

In Vitro and In Vivo Efficacy Data

Studies have demonstrated significant antiproliferative activity in various human cancer cell lines.

| Compound Class | Cell Line(s) | Activity Type | Results | Reference |

| 4-Chloro-6-cyclopropyl-2-methylpyrimidine | Breast, Lung Cancer | Proliferation Inhibition | Significant apoptosis observed | [2] |

| 4-Chloro-6-cyclopropyl-2-methylpyrimidine | Breast, Lung Cancer | Apoptosis Induction | Induced at 10 µM to 50 µM over 48 hours | [2] |

| In vivo Xenograft Model | Human Cancers | Tumor Growth Inhibition | Reduced tumor growth at 5 mg/kg | [2] |

| Quinazoline-based pyrimidodiazepines | Leukemia, Colon, Melanoma, Breast | Cytotoxic Activity | Up to 10-fold higher than doxorubicin | [11] |

| Methylene-bearing cyanopyrimidines | Lung, Renal, Ovarian Cancer | Growth Inhibition | GI of 81.34% against NCI-H460 lung cancer | [12] |

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Antiviral Properties

The pyrimidine nucleus is a well-established scaffold for antiviral drug discovery, with derivatives showing activity against a wide range of viruses including influenza, herpes, HIV, and coronaviruses.[13][14]

Activity Against Coronaviruses

Recent studies have highlighted the potential of pyrimidine derivatives against human coronaviruses. Specifically, compounds featuring a cyclopropylamino group have demonstrated notable efficacy against Human Coronavirus 229E (HCoV-229E).[5] The aliphatic chain and the presence of a secondary nitrogen at specific positions on the pyrimidine core appear to be critical for antiviral effectiveness.[5] The mechanism is often linked to the inhibition of viral replication enzymes or interference with host-cell factors, like cyclophilins, which are essential for the viral life cycle.[15]

Experimental Protocol: Viral Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by a test compound.

-

Cell Monolayer Preparation: Seed a confluent monolayer of host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and incubate until 90-100% confluency is reached.

-

Viral Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Infect the cells with a known dilution of the virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: During the infection, prepare various concentrations of the pyrimidine derivative in an overlay medium (e.g., DMEM with 2% low-melting-point agarose).

-

Overlay Application: After the 1-hour adsorption period, remove the viral inoculum and overlay the cell monolayer with 3 mL of the compound-containing agarose medium. Include a virus-only control.

-

Incubation: Incubate the plates at 37°C and 5% CO₂ for 2-3 days, allowing for the formation of viral plaques (zones of cell death).

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution. The plaques will appear as clear zones against a purple background of viable cells.

-

Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control to determine the EC₅₀ (the concentration at which 50% of viral replication is inhibited).

Herbicidal Applications

Pyrimidine derivatives are a significant class of commercial herbicides.[16][17] Their mode of action in plants often involves the inhibition of essential enzymes that are unique to plant biosynthetic pathways.

Target Enzymes and Mechanism

-

Acetohydroxyacid Synthase (AHAS) / Acetolactate Synthase (ALS): This is a primary target. AHAS is the first enzyme in the biosynthetic pathway for branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of AHAS starves the plant of these essential amino acids, leading to growth cessation and death.[18][19]

-

Protoporphyrinogen Oxidase (PPO): Some pyrimidine derivatives act by inhibiting PPO, an enzyme involved in chlorophyll and heme biosynthesis.[20] Inhibition leads to the accumulation of a phototoxic intermediate, which, in the presence of light, generates reactive oxygen species that destroy cell membranes.[20]

The structural features of this compound make it an attractive scaffold for developing new herbicides with potentially novel binding modes to overcome existing weed resistance.

Safety and Toxicity Profile

While demonstrating potent biological activity, it is crucial to consider the safety profile of the core compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled.[3]

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Sensitization: May cause an allergic skin reaction.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

These findings underscore the need for careful handling in a laboratory setting and for medicinal chemistry efforts to focus on designing derivatives with improved therapeutic indices.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure with a remarkable breadth of biological activities. Its demonstrated efficacy as a kinase inhibitor makes it a highly promising platform for the development of next-generation anticancer therapeutics. Furthermore, its potential in antiviral and herbicidal applications warrants significant investigation.

Future research should focus on:

-

Expanding Chemical Diversity: Leveraging the reactive 4-chloro position to synthesize large, diverse libraries to perform extensive SAR studies.

-

Target Deconvolution: Using chemoproteomics and molecular docking to identify the precise molecular targets for the most active compounds and elucidate their binding modes.

-

Optimizing ADMET Properties: Modifying the scaffold to mitigate toxicity, improve metabolic stability, and enhance oral bioavailability.

-

Combating Resistance: Designing derivatives that are effective against drug-resistant cancer cell lines or herbicide-resistant weed biotypes.

By integrating rational design, robust synthesis, and comprehensive biological evaluation, the full potential of this compound derivatives can be unlocked, paving the way for novel solutions in medicine and agriculture.

References

- Benchchem. (n.d.). 4-Chloro-6-cyclopropyl-2-methylpyrimidine | CAS 1159818-45-7.

- PubChem. (n.d.). This compound.

- Abdel-Halim, M., et al. (n.d.). Recent Advances in the Discovery of CK2 Inhibitors. PMC - PubMed Central.

- PubMed. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds.

- MDPI. (2024, November 25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- Taylor & Francis. (n.d.). Full article: Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole.

- PubMed. (2022, December 20). Antiviral activity of pyrimidine containing compounds: Patent review.

- ResearchGate. (n.d.). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE.

- The Pharma Innovation. (2023, December 12). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.

- PubMed. (2025, August 15). Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review.

- MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

- ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF.

- ScienceDirect. (n.d.). 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2.

- RSC Publishing. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers.

- ResearchGate. (2025, August 7). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

- RSC Publishing. (2021, July 1). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.

- PubMed. (n.d.). Discovery of 2,4-diamino-5-cyanopyrimidine Derivatives as Protein Kinase C Theta Inhibitors With Mitigated Time-Dependent Drug-Drug Interactions.

- ACS Publications. (n.d.). Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. Journal of Agricultural and Food Chemistry.

- OUCI. (n.d.). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.

- Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.

- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.

- CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

- ResearchGate. (n.d.). Design, Synthesis, and Herbicidal Activity of Pyrimidine−Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors | Request PDF.

- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

- ResearchGate. (n.d.). Methylene‐bearing sulfur‐containing cyanopyrimidine derivatives for treatment of cancer: Part‐II | Request PDF.

- MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.

- PubMed. (n.d.). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile.

Sources

- 1. wjarr.com [wjarr.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H9ClN2 | CID 43557492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review [ouci.dntb.gov.ua]

- 15. Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. thepharmajournal.com [thepharmajournal.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-cyclopropyl-6-methylpyrimidine for Research and Development

This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Chloro-2-cyclopropyl-6-methylpyrimidine, a key intermediate in modern drug discovery. While specific toxicological data for this compound is not extensively published, a robust safety protocol can be established by examining the known hazards of structurally similar chloropyrimidine derivatives. This document is intended for researchers, scientists, and drug development professionals who handle this and related compounds in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Understanding the Compound: A Profile of this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals due to their diverse biological activities.[1][2][3][4] The presence of a chlorine atom on the pyrimidine ring imparts reactivity that is crucial for synthetic transformations, but it also necessitates careful handling due to potential biological interactions. The cyclopropyl and methyl groups further modify the compound's steric and electronic properties.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₉ClN₂

-

Molecular Weight: 168.62 g/mol [5]

Hazard Identification and Risk Assessment: An Analog-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for the title compound, a conservative risk assessment has been conducted based on data from analogous chloropyrimidine derivatives. The primary hazards associated with this class of compounds are consistently identified as follows:

-

Serious Eye Irritation: Causes serious eye irritation.[6][9][10]

-

Respiratory Tract Irritation: May cause respiratory irritation.[6][9]

It is crucial to handle this compound as if it possesses all these hazards. The underlying principle is that the chloro-substituted pyrimidine core is the primary driver of this toxicological profile.

Table 1: GHS Hazard Classifications of Analogous Chloropyrimidine Derivatives

| Compound | Acute Oral Toxicity | Skin Irritation | Eye Irritation | Respiratory Irritation | Source(s) |

| 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine | Harmful if swallowed (H302) | Causes skin irritation (H315) | Causes serious eye irritation (H319) | May cause respiratory irritation (H335) | [6] |

| 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine | Not Classified | Causes skin irritation (H315) | Causes serious eye irritation (H319) | May cause respiratory irritation (H335) | [11] |

| 2-Chloro-4-methylpyrimidine | Not Classified | Causes skin irritation (H315) | Causes serious eye irritation (H319) | May cause respiratory irritation (H335) | [10] |

| 4-Amino-6-chloro-2-methylpyrimidine | Harmful if swallowed | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation | [8] |

| 2,6-Diamino-4-chloropyrimidine | Harmful if swallowed (H302) | Causes skin irritation (H315) | Causes serious eye irritation (H319) | May cause respiratory irritation (H335) | [7][9] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment. This dual approach minimizes the risk of exposure through inhalation, ingestion, and dermal contact.

Primary Engineering Controls

All manipulations of solid or solutions of this compound should be conducted in a certified chemical fume hood.[12] This is the most critical engineering control as it prevents the inhalation of airborne particles or vapors and provides a physical barrier between the researcher and the chemical. The fume hood should have a continuous airflow, and the sash should be kept at the lowest practical height.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[13] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A flame-resistant lab coat is essential to protect against splashes and spills.

-

-

Respiratory Protection: In situations where a fume hood is not available or if there is a risk of exceeding exposure limits (e.g., during a large spill), a full-face respirator with appropriate cartridges should be used.[13]

Standard Operating Procedures for Safe Handling and Storage

Adherence to standardized protocols is paramount for ensuring a safe laboratory environment.

Handling

-

Work in a designated area: All work with this compound should be performed in a designated and clearly labeled area within a chemical fume hood.

-

Avoid dust formation: When handling the solid material, minimize the creation of dust.[12]

-

Prevent contact: Avoid contact with skin, eyes, and clothing.[12]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[8][9]

Storage

-

Container: Store in a tightly closed, properly labeled container.[8][12]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[12][14]

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[8]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and correct response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [8][12] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [8][12][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [8][12][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8][12] |

Spill Response

A spill of this compound should be treated as a hazardous event. The following workflow outlines the necessary steps for a safe and effective cleanup.

Caption: Workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound must be disposed of as hazardous chemical waste.

-

Solid Waste: Collect in a designated, labeled, and sealed container.

-

Liquid Waste: Collect in a compatible, labeled, and sealed container.

-

Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[13] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[13]

Conclusion

While this compound is a valuable building block in pharmaceutical research, its handling requires a thorough understanding of the potential hazards associated with chloropyrimidine derivatives. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. The principles of scientific integrity and trustworthiness are upheld when a proactive and informed approach to safety is prioritized.

References

- 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety Data Sheets - ECHEMI. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2014-01-13). 4-Amino-6-chloro-2-methylpyrimidine.

- Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99% - Cole-Parmer. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08). 2,6-Diamino-4-chloropyrimidine.

- 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023-10-06). 2-Chloro-4-methylpyrimidine, 98%.

- This compound | C8H9ClN2 | CID 43557492 - PubChem. (n.d.).

- 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine | C8H8Cl2N2 | CID 54595731 - PubChem. (n.d.).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.).

- SAFETY DATA SHEET. (2013-11-01). 2-Chloro-4-methylpyrimidine.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (n.d.).

- NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024-02-01). Retrieved from International Journal of Pharmaceutical Sciences and Research.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. (2025-08-08).

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (n.d.).

- 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS - Muby Chemicals. (n.d.).

- 4-Chloro-2-methylpyrimidine AldrichCPR 4994-86-9 - Sigma-Aldrich. (n.d.).

- 4-CHLORO-2-METHYLPYRIMIDINE SDS, 4994-86-9 Safety Data Sheets - ECHEMI. (n.d.).

- A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. (2025-10-16).

- SAFETY DATA SHEET. (2014-11-13). 2,4-Pyrimidinediamine, 6-chloro-.

- 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine | C9H11ClN2 | CID 80464763. (2026-01-18).

- 4-chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine - Sigma-Aldrich. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H9ClN2 | CID 43557492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine | C8H8Cl2N2 | CID 54595731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.nl [fishersci.nl]

- 11. 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine | C9H11ClN2 | CID 80464763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

Methodological & Application

Synthesis of 4-Chloro-2-cyclopropyl-6-methylpyrimidine experimental protocol

An Application Note and Experimental Protocol for the Synthesis of 4-Chloro-2-cyclopropyl-6-methylpyrimidine

For inquiries, please contact: Senior Application Scientist Gemini Laboratories

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the condensation of 1-cyclopropylbutane-1,3-dione and guanidine carbonate to form the intermediate 2-amino-4-cyclopropyl-6-methylpyrimidine. This intermediate is subsequently converted to 2-cyclopropyl-6-methylpyrimidin-4-ol, which then undergoes chlorination using phosphorus oxychloride (POCl₃) to yield the final product. This guide emphasizes the causality behind procedural choices, robust safety measures, and methods for characterization, ensuring a reliable and reproducible workflow for researchers.

Introduction

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous pharmaceuticals and biologically active compounds. This compound (CAS No. 7043-11-0) is a key intermediate, offering multiple reactive sites for further functionalization in synthetic chemistry programs.[1] The chloro-substituent at the 4-position is an excellent leaving group for nucleophilic aromatic substitution, while the cyclopropyl and methyl groups modulate the molecule's steric and electronic properties.

The synthetic strategy detailed herein is a robust and well-established pathway for constructing such pyrimidine systems. It involves two primary stages:

-

Pyrimidine Ring Formation: Construction of the core heterocyclic ring via a condensation reaction.

-

Chlorination: Conversion of a pyrimidinol intermediate to the target chloropyrimidine.

This protocol is designed to be self-validating by providing clear explanations for each step, from reagent selection to work-up procedures, ensuring both efficiency and safety.

Overall Synthetic Scheme

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 2-cyclopropyl-6-methylpyrimidin-4-ol

This initial stage involves two reactions: the formation of an aminopyrimidine intermediate followed by its conversion to the corresponding pyrimidinol.

Synthesis of 2-Amino-4-cyclopropyl-6-methylpyrimidine (Intermediate I)

Principle and Rationale: This reaction is a classic Biginelli-type condensation. 1-cyclopropylbutane-1,3-dione provides the C-C-C-C backbone, while guanidine serves as the N-C-N source to form the heterocyclic ring. The reaction is typically base-catalyzed and driven by the removal of water. A patent describing a similar synthesis confirms this approach is effective.[2]

Materials and Reagents

| Reagent/Solvent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |

| 1-Cyclopropylbutane-1,3-dione | 26978-43-4 | 126.15 | 10.0 g (79.3 mmol) | Starting material |

| Guanidine Carbonate | 593-85-1 | 180.16 | 15.0 g (83.3 mmol) | N-C-N source |

| Water (Deionized) | 7732-18-5 | 18.02 | 150 mL | Reaction solvent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~300 mL | Extraction solvent |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | As needed | Drying agent |

Experimental Protocol

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyclopropyl-butane-1,3-dione (10.0 g), guanidine carbonate (15.0 g), and deionized water (150 mL).[2]

-

Heat the mixture to 95 °C with vigorous stirring. Maintain this temperature for 5 hours.[2] The mixture will become a suspension.

-

After 5 hours, cool the reaction mixture to room temperature and then concentrate it under reduced pressure to a final volume of approximately 50 mL.[2]

-

Transfer the cooled aqueous concentrate to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a solid residue.[2]

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4-cyclopropyl-6-methylpyrimidine. Expected yield is approximately 5 g.[2]

Synthesis of 2-cyclopropyl-6-methylpyrimidin-4-ol (Intermediate II)

Principle and Rationale: The conversion of the 2-amino group to a hydroxyl group is a standard transformation in heterocyclic chemistry, typically achieved via diazotization with sodium nitrite in an acidic medium, followed by warming to decompose the diazonium salt. This produces the more stable pyrimidin-4-one tautomer, which is the necessary precursor for the subsequent chlorination step.

Materials and Reagents

| Reagent/Solvent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |

| 2-Amino-4-cyclopropyl-6-methylpyrimidine | 136551-03-8 | 151.20 | 5.0 g (33.1 mmol) | Intermediate I |

| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | ~10 mL | Acidic medium |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 2.5 g (36.2 mmol) | Diazotizing agent |

| Water (Deionized) | 7732-18-5 | 18.02 | ~100 mL | Solvent |

Experimental Protocol

-

In a 250 mL beaker, carefully add concentrated sulfuric acid (~10 mL) to deionized water (50 mL) while cooling in an ice bath.

-

To the cooled acid solution, add 2-amino-4-cyclopropyl-6-methylpyrimidine (5.0 g) in portions with stirring until fully dissolved. Maintain the temperature below 10 °C.

-

In a separate beaker, dissolve sodium nitrite (2.5 g) in water (20 mL).

-

Slowly add the sodium nitrite solution dropwise to the stirred pyrimidine solution, ensuring the temperature remains between 0-5 °C. Stir for an additional 30 minutes at this temperature.

-

Remove the ice bath and gently warm the reaction mixture to 50-60 °C. Nitrogen gas will evolve as the diazonium salt decomposes. Continue warming until gas evolution ceases (approx. 1-2 hours).

-

Cool the reaction mixture to room temperature. The product, 2-cyclopropyl-6-methylpyrimidin-4-ol, will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired pyrimidinol intermediate.

Part 2: Synthesis of this compound